7-表-10-氧代-10-脱乙酰巴卡亭Ⅲ

描述

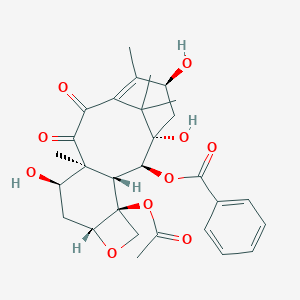

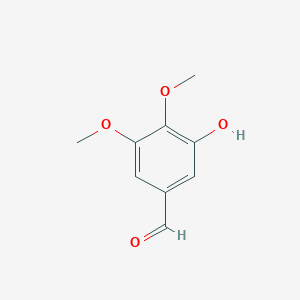

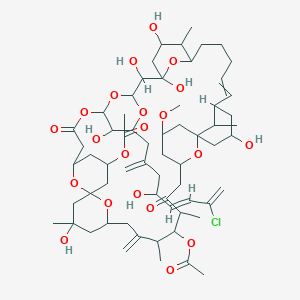

7-epi-10-Oxo-10-deacetyl Baccatin III is a derivative of baccatin III, which is a precursor to the anti-cancer drug taxol. The modification of baccatin III to produce 7-epi-10-Oxo-10-deacetyl Baccatin III involves changes to the structure that can potentially alter its chemical and biological properties, making it a compound of interest in the synthesis of taxol analogs with potentially different therapeutic profiles .

Synthesis Analysis

The synthesis of 7-epi-10-Oxo-10-deacetyl Baccatin III has been achieved through a series of chemical reactions. A key step in the synthesis of 7-epi-10-deoxy taxol, which is closely related to 7-epi-10-Oxo-10-deacetyl Baccatin III, involves the use of tributyltin hydride-mediated direct reduction of the C10 acetate group. This reaction is significant as it provides a high-yield route to the desired compound from 7-epi taxol .

Molecular Structure Analysis

The molecular structure of 7-epi-10-Oxo-10-deacetyl Baccatin III is closely related to that of baccatin III but with specific modifications at the 7 and 10 positions. The compound 7,10-bis-O-(2,2,2-trichloroethoxycarbonyl)-10-deacetyl baccatin III, which is a protected form of 7-epi-10-Oxo-10-deacetyl Baccatin III, has been shown to crystallize with strong intermolecular hydrogen bonds and noncovalent interactions. These interactions are crucial for the stability and conformation of the molecule, which in turn can influence its reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of 7-epi-10-Oxo-10-deacetyl Baccatin III are important for the development of new taxol analogs. The reaction of 10-deacetyl baccatin III with 2,2,2-trichloroethyl chloroformate in pyridine is one such reaction that leads to the formation of a compound with protective groups, which can then be further manipulated to introduce various functional groups at desired positions on the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-epi-10-Oxo-10-deacetyl Baccatin III are influenced by its molecular structure. The presence of strong intermolecular hydrogen bonds and noncovalent interactions suggests that the compound may have a relatively high melting point and may exhibit stability in various solvents. These properties are important for the handling and storage of the compound, as well as for its use in further chemical reactions to synthesize taxol analogs .

科学研究应用

表征和稳定性

- 多西他赛中的降解杂质: Kumar 等人(2007)研究了多西他赛的降解,发现了包括 7-表-10-氧代-10-脱乙酰巴卡亭Ⅲ 在内的杂质。这些杂质被分离和表征,提供了对多西他赛稳定性和降解途径的见解 (Kumar 等人,2007)。

微生物转化

- 黄杆菌属代谢: Li 等人(2007)报道了黄杆菌属对头状紫杉碱的微生物转化,产生了包括 7-表-10-氧代-10-脱乙酰巴卡亭Ⅲ 在内的各种代谢物。这项研究阐明了微生物在修饰紫杉烷中的生物转化能力 (Li 等人,2007)。

化学合成和反应性

- 选择性保护方案: Holton 等人(1998)开发了 10-脱乙酰巴卡亭Ⅲ 中羟基选择性保护的新方案,提高了紫杉醇及其类似物(包括 7-表-10-氧代-10-脱乙酰巴卡亭Ⅲ 的衍生物)的合成效率 (Holton 等人,1998)。

- 酶促乙酰化: Patel 等人(2000)研究了 10-脱乙酰巴卡亭Ⅲ 在不保护 7-羟基的情况下酶促乙酰化为巴卡亭Ⅲ。这项研究提供了对紫杉烷衍生物相关的酶促过程的见解 (Patel 等人,2000)。

抗癌活性

- 抗癌剂筛选: Lei 等人(2008)利用微透析和 HPLC 筛选紫杉提取物中的抗微管剂,包括 7-表-10-氧代-10-脱乙酰巴卡亭Ⅲ。他们的方法对于识别具有潜在抗癌活性的化合物非常重要 (Lei 等人,2008)。

- 巴卡亭Ⅲ 在癌症治疗中的评价: Sah 等人(2020)评价了酶促合成的巴卡亭Ⅲ(紫杉醇的一个重要前体)在各种人类癌细胞系中的细胞毒性。这项研究增加了对紫杉烷衍生物抗癌潜力的理解 (Sah 等人,2020)。

稳定性和差向异构化研究

- 紫杉醇和紫杉烷衍生物的稳定性: Tian 和 Stella(2008)研究了包括 7-表-10-氧代-10-脱乙酰巴卡亭Ⅲ 在内的各种紫杉烷的差向异构化,提供了对这些化合物的稳定性和动力学的宝贵见解 (Tian & Stella,2008)。

作用机制

Target of Action

7-epi-10-Oxo-10-deacetyl Baccatin III, also known as 10-Dehydrobaccatin V, is a compound that can be isolated from the degradation impurities in Docetaxel . Docetaxel is an anti-cancer drug that primarily targets microtubules in cells .

Mode of Action

Given its association with docetaxel, it may interact with microtubules, similar to docetaxel . Docetaxel binds to microtubules and prevents their depolymerization, stabilizing them. This stability inhibits the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions .

Biochemical Pathways

Docetaxel’s primary mechanism involves the disruption of the microtubule network in cells, which interferes with cell division and promotes apoptosis, or programmed cell death .

Result of Action

If its action is similar to that of docetaxel, it may lead to the inhibition of cell division and the promotion of apoptosis .

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,22,24,31-32,36H,11-13H2,1-5H3/t17-,18+,19+,22-,24-,27+,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDMLPVUDFCAQM-IWVNULRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415702 | |

| Record name | 10-Dehydrobaccatin V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-epi-10-Oxo-10-deacetyl Baccatin III | |

CAS RN |

151636-94-1 | |

| Record name | 10-Dehydrobaccatin V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)

![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)

![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)